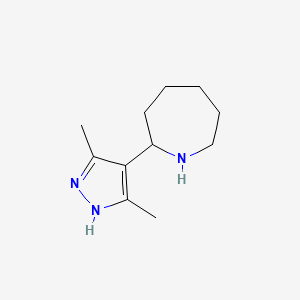

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-8-11(9(2)14-13-8)10-6-4-3-5-7-12-10/h10,12H,3-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQQOCFYULMGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Dimethyl 1h Pyrazol 4 Yl Azepane and Its Analogues

Strategies for Pyrazole (B372694) Moiety Construction

The formation of the 3,5-dimethyl-1H-pyrazole core is a well-established process in organic synthesis. Several key methodologies are employed, each offering distinct advantages in terms of starting material availability, regioselectivity, and reaction conditions.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.

The most traditional and widely used method for the synthesis of 3,5-dimethylpyrazole (B48361) is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. For the specific case of 3,5-dimethylpyrazole, the readily available acetylacetone (B45752) (pentane-2,4-dione) is treated with hydrazine hydrate (B1144303). The reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to yield the desired pyrazole ring.

The reaction is typically carried out in a protic solvent such as ethanol (B145695) or acetic acid and can often be performed at room temperature or with gentle heating. The use of substituted hydrazines allows for the introduction of a substituent at the N1 position of the pyrazole ring. For instance, reacting acetylacetone with phenylhydrazine (B124118) would yield 1-phenyl-3,5-dimethylpyrazole.

Table 1: Examples of Hydrazine-mediated Cyclization of 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

| Acetylacetone | Hydrazine hydrate | 3,5-dimethyl-1H-pyrazole | researchgate.net |

| 3-(carboxyphenyl)aminoacetylacetone | Hydrazine sulphate | 4-(carboxyphenyl)amino-3,5-dimethylpyrazole | nih.gov |

| 3-(carboxyphenyl)acetylacetone | Hydrazine sulphate | 4-(carboxyphenyl)-3,5-dimethylpyrazole | nih.gov |

An alternative cyclocondensation approach utilizes α,β-unsaturated carbonyl compounds as the three-carbon component. These substrates react with hydrazine derivatives to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. The regioselectivity of this reaction is influenced by the substitution pattern of the α,β-unsaturated carbonyl compound and the hydrazine derivative.

For the synthesis of analogues of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane, this method offers a versatile route to variously substituted pyrazole cores. The reaction of an appropriately substituted α,β-unsaturated ketone or aldehyde with hydrazine will initially form a pyrazoline, which upon in situ or subsequent oxidation, yields the aromatic pyrazole ring. Common oxidizing agents include air, iodine, or other mild oxidants. researchgate.netwikipedia.org

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyl Compounds

| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Conditions | Product | Reference |

| Chalcones | Hydrazine hydrate | Reflux in ethanol | 3,5-Diaryl-2-pyrazolines (oxidized to pyrazoles) | wikipedia.org |

| α,β-Unsaturated ketones | Tosylhydrazine | Alkaline conditions | N-functionalized pyrazoles | researchgate.net |

Oxidative Coupling Approaches

Modern synthetic methods have introduced oxidative coupling strategies for pyrazole synthesis. These reactions often involve the formation of new N-N and C-N bonds under oxidative conditions. For example, a copper-catalyzed relay oxidation strategy has been developed for the synthesis of 1,3- and 1,3,4-substituted pyrazoles from oxime acetates, amines, and aldehydes. researchgate.net This process involves a cascade of reactions including N-O bond cleavage, C-C/C-N/N-N bond formations to furnish pyrazolines, followed by an oxidative dehydrogenation to afford the pyrazole. researchgate.net

Another approach involves the oxidation-induced N-N coupling of diazatitanacycles. In this method, a metallacycle intermediate undergoes oxidation, which is critical for the subsequent N-N reductive elimination to form the pyrazole ring. elsevierpure.comnih.gov

Iodine-Catalyzed Cyclization

Iodine has emerged as a versatile catalyst in organic synthesis, including the formation of pyrazole rings. Iodine-catalyzed methods offer mild reaction conditions and often proceed with high efficiency. One such strategy involves the electrophilic cyclization of α,β-alkynic hydrazones. These starting materials, readily prepared from the condensation of hydrazines with propargyl aldehydes or ketones, undergo cyclization in the presence of molecular iodine and a base to afford 4-iodopyrazoles in good to high yields. rsc.org The resulting 4-iodopyrazole (B32481) is a valuable intermediate that can be further functionalized, for instance, through cross-coupling reactions to attach the azepane moiety.

An iodine-catalyzed cascade reaction between enaminones, hydrazines, and DMSO (as a C1 source) has also been reported for the synthesis of 1,4-disubstituted pyrazoles. nih.gov

Metal-Catalyzed Synthetic Routes (e.g., Copper-catalyzed)

Copper-catalyzed reactions have gained significant attention for the synthesis of pyrazoles due to the low cost and low toxicity of copper catalysts. These methods often exhibit high efficiency and regioselectivity.

A copper-catalyzed three-component synthesis allows for the construction of 1,3-substituted pyrazoles from the reaction of a hydrazine with an enaminone, followed by an Ullmann coupling with an aryl halide. researchgate.net Another approach involves a copper-catalyzed sydnone-alkyne cycloaddition reaction, providing a straightforward route to 1,4-disubstituted pyrazoles from readily available arylglycines in a one-pot, three-step procedure. nih.gov

Furthermore, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a convenient and atom-economical route to various substituted pyrazoles. nih.gov

Table 3: Overview of Metal-Catalyzed Pyrazole Syntheses

| Catalyst | Reactants | Product Type | Reference |

| Copper(I) | Phenylhydrazones, Dialkyl Ethylenedicarboxylates | 1,3-Diphenylpyrazole-4,5-dicarboxylates | rsc.org |

| Copper | Oxime acetates, Amines, Aldehydes | 1,3- and 1,3,4-Substituted pyrazoles | researchgate.net |

| Copper(I) | Arylglycines, Alkynes | 1,4-Disubstituted pyrazoles | nih.gov |

| Copper(II) Triflate | Alkenyl hydrazones | Pyrene-pyrazole pharmacophores | researchgate.net |

Green Chemistry Approaches to Pyrazole Synthesis (e.g., microwave-assisted, solvent-free)

Green chemistry principles have increasingly guided the development of synthetic routes for pyrazole derivatives, aiming to reduce waste, energy consumption, and the use of hazardous substances. Microwave-assisted synthesis and solvent-free reaction conditions are prominent examples of such approaches.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. researchgate.netresearchgate.net The synthesis of pyrazolones, key precursors to pyrazoles, from the condensation of hydrazine derivatives with β-keto esters has been efficiently achieved under solvent-free conditions using microwave irradiation. researchgate.net This method provides rapid formation of the desired products in good to excellent yields. researchgate.net

For the synthesis of 3,5-dimethylpyrazole, the reaction of acetylacetone with hydrazine hydrate is a well-established method. orgsyn.orgscribd.com Green adaptations of this synthesis have been developed. For instance, a solvent-free, microwave-assisted approach for the ring-opening reactions of phenyl glycidyl (B131873) ether with 3,5-dimethylpyrazole has been described, demonstrating the utility of these green techniques for the functionalization of the pyrazole core. nih.gov Another approach involves the reaction of acetylacetone and hydrazine hydrate in water, which avoids the use of organic solvents and the production of inorganic byproducts. scribd.com The use of a catalytic amount of a mild acid like glacial acetic acid in water can lead to high yields and purity of 3,5-dimethylpyrazole. google.com

Solvent-free or solid-state reactions also represent a significant green chemistry approach. The reaction between hydrazinium (B103819) carboxylate and β-diketones, such as acetylacetone, can be heated in a closed vial to produce 3,5-dimethylpyrazole with high purity and in excellent yields, releasing only carbon dioxide and water as byproducts. chemicalbook.com

Table 1: Comparison of Conventional and Green Synthetic Methods for Pyrazole Derivatives

| Method | Starting Materials | Conditions | Reaction Time | Yield | Ref. |

|---|---|---|---|---|---|

| Conventional | Hydrazine sulfate, Acetylacetone | Aqueous NaOH, Ether extraction | >1 hour | 77-81% | orgsyn.org |

| Microwave-assisted | Phenylhydrazine, Ethyl acetoacetate | Solvent-free, 420 W | 10 min | 71% | mdpi.com |

| Solvent-free | Hydrazinium carboxylate, Acetylacetone | 70-90 °C | <3 hours | >97% | chemicalbook.com |

| Aqueous Synthesis | Hydrazine hydrate, Acetylacetone | Water, 15 °C | 2 hours | 95% | scribd.com |

Strategies for Azepane Moiety Construction

The construction of the seven-membered azepane ring presents unique synthetic challenges due to unfavorable entropic and enthalpic factors. Several methodologies have been developed to overcome these hurdles, including ring expansion, nitrene insertion, and cycloaddition reactions.

Ring expansion strategies provide an effective means of constructing the azepane skeleton from more readily available five- or six-membered ring precursors. A notable example is the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.ukmanchester.ac.uk This process, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring system through the in situ generation of a singlet nitrene from the nitro group. nih.govmanchester.ac.ukmanchester.ac.ukresearchgate.net Subsequent hydrogenolysis of the resulting intermediate furnishes the saturated azepane in a two-step sequence. nih.govmanchester.ac.uk This method is particularly powerful as the substitution pattern of the initial nitroarene can be predictably translated to the resulting azepane. manchester.ac.uk

Another significant ring expansion methodology involves the stereoselective and regioselective expansion of piperidine (B6355638) derivatives. rsc.orgrsc.orgresearchgate.net Diastereomerically pure azepane derivatives can be prepared in excellent yields with exclusive stereoselectivity and regioselectivity through this approach. rsc.orgrsc.org This strategy has been successfully applied to the construction of complex azepine backbones in biologically active compounds. rsc.org More recently, a palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines and piperidines has been developed, providing efficient access to azepane and azocane (B75157) systems, respectively, with a high degree of enantio-retention. chemrxiv.org

Nitrene insertion reactions represent a classical and powerful method for the formation of azepine rings, which can subsequently be reduced to azepanes. The intramolecular insertion of aryl nitrenes into an adjacent aromatic ring is a key strategy. worktribe.comrsc.orgrsc.org Aryl nitrenes are typically generated from the photolytic or thermal decomposition of aryl azides. worktribe.comrsc.org The photolytic decomposition of aryl azides in the presence of a nucleophile like diethylamine (B46881) often yields 3H-azepines. worktribe.com The mechanism of this transformation is thought to involve the formation of a highly reactive nitrene intermediate that undergoes ring expansion. nih.gov

The success and pathway of the nitrene insertion can be influenced by the substitution pattern and the nature of the aromatic system. worktribe.com For instance, the decomposition of certain azidobenzylnaphthalene derivatives can lead to different cyclized products depending on the substitution pattern. worktribe.com While this method is effective for azepine synthesis, controlling the regioselectivity of the insertion can be a challenge. Recent advances have utilized rhodium catalysts to activate carbamoyl (B1232498) azides for direct intramolecular insertion into an aromatic C-C bond to form fused azepine products, with specific ligands used to suppress competing C-H insertion pathways. acs.org

Cycloaddition reactions offer a versatile and often stereocontrolled route to azepane and azepine derivatives. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. A catalytic formal [5+2] cycloaddition approach has been reported for the diastereoselective synthesis of azepino[1,2-a]indoles. nih.gov This reaction is presumed to proceed through a Lewis acid-catalyzed formal [2+2] cycloaddition to form a cyclobutane (B1203170) intermediate, which then undergoes an intramolecular ring-opening cyclization to yield the azepine product with high diastereoselectivity. nih.gov

The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool. Enantiomerically pure 2,3-dihydro-1H-azepines can undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles to construct complex polycyclic systems containing the azepine core. rsc.org Additionally, [3+2] cycloaddition reactions have been developed for the synthesis of related nitrogen-containing bridged systems, such as 7-azanorbornanes, with good yields and high diastereoselectivity. nih.gov While not directly forming an azepane, these methods highlight the power of cycloadditions in constructing complex nitrogen heterocycles. Base-mediated higher-order [8+3]-cycloaddition reactions have also been developed to synthesize cycloheptatriene-fused piperidinones and piperazinones, demonstrating the versatility of cycloaddition strategies in forming seven-membered rings. researchgate.net

Convergent and Divergent Synthetic Approaches for Pyrazole-Azepane Integration

The integration of the pyrazole and azepane moieties can be achieved through either convergent or divergent synthetic strategies. A convergent synthesis involves the separate synthesis of the pyrazole and azepane (or their precursors) followed by their coupling in the later stages. A divergent approach would involve the construction of a common intermediate that can be elaborated into a variety of pyrazole-azepane analogues.

A key challenge in the synthesis of molecules like this compound is controlling the regioselectivity of the connection between the two heterocyclic rings. For fused systems, such as pyrazolo[3,4-d]azepines, regioselective assembly is crucial. One reported synthesis of a 1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine involved the construction of the fused pyrazole-azepine core by reacting a cyclic ketone with a substituted acetophenone. researchgate.net This approach allows for the regioselective formation of the pyrazole ring fused to the azepine ring. researchgate.net

Another strategy for achieving regioselectivity in the synthesis of fused pyrazoles involves the annulation of a saturated heterocyclic amine ring to a pre-functionalized trisubstituted pyrazole. This method has been applied to the synthesis of 2,4,5,6,7,8-hexahydropyrazolo[3,4-c]azepines. jst.go.jp Furthermore, regioselective alkylation of pyrazole derivatives can be employed to introduce functionalities that facilitate the subsequent construction of the fused azepine ring. For example, regioselective alkylation of 3(5)-aryl-1H-pyrazole-5(3)-carboxylates has been used in the synthesis of novel pyrazolo[1,5-a] nih.govmanchester.ac.ukdiazepin-4-ones. nih.gov The choice of reaction conditions, including bases and solvents, can direct the alkylation to a specific nitrogen atom of the pyrazole ring, thereby ensuring the desired regiochemical outcome in the final fused product. nih.gov

Divergent approaches often rely on a common scaffold that can be functionalized in multiple ways. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds allows for selective elaboration at different positions (N-1, N-2, C-3, C-5, and C-7) through various cross-coupling and functionalization reactions, demonstrating a divergent strategy for creating a library of related compounds. rsc.org A similar approach could be envisioned for a pyrazole-azepane core. Reagent-assisted regio-divergent cyclization has also been explored for the synthesis of pyrazoles, where the choice of reagents and conditions can direct the reaction to produce different regioisomers from the same starting materials. rsc.orgresearchgate.net

Sequential Construction of Pyrazole and Azepane Rings

Sequential synthesis represents a classical and versatile approach where one heterocyclic ring is constructed first, followed by the formation of the second ring onto the pre-existing scaffold. This strategy allows for a modular approach, enabling the synthesis of a wide array of analogues by varying the building blocks for each ring. Two primary sequences can be envisioned: initial formation of the pyrazole ring followed by annulation of the azepane ring, or the reverse, where a functionalized azepane serves as the template for pyrazole construction.

A. Pyrazole Ring Formation Followed by Azepane Ring Annulation

In this pathway, the synthesis commences with the formation of a functionalized 3,5-dimethylpyrazole core. A common and effective method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comresearchgate.net To facilitate the subsequent attachment and formation of the azepane ring, the pyrazole must bear a suitable functional group at the 4-position.

The synthesis could start from a 3-substituted-2,4-pentanedione, which, upon reaction with hydrazine, yields a 4-functionalized-3,5-dimethyl-1H-pyrazole. This functional group is then elaborated into a chain containing an amino group and a carbonyl group, spaced appropriately for a subsequent intramolecular cyclization. Intramolecular reductive amination is a powerful method for the formation of cyclic amines, including azepanes. researchgate.netnih.gov This key cyclization step would involve the reaction of the terminal amine with the carbonyl group, forming the seven-membered azepane ring.

| Step | Description | Key Reagents/Conditions | Reaction Type |

| 1 | Pyrazole Formation | 3-(3-oxobutyl)pentane-2,4-dione, Hydrazine hydrate, Acid catalyst | Knorr Pyrazole Synthesis |

| 2 | Side-Chain Elaboration | Ozonolysis or other oxidative cleavage to unmask a terminal aldehyde | Oxidation |

| 3 | Azepane Annulation | H₂, Pd/C or NaBH(OAc)₃ | Intramolecular Reductive Amination researchgate.net |

B. Azepane Ring Formation Followed by Pyrazole Ring Annulation

Alternatively, the synthetic sequence can begin with a pre-formed, functionalized azepane ring. The strategy involves attaching a 1,3-dicarbonyl moiety to the azepane scaffold, which can then be cyclized with hydrazine to form the pyrazole ring.

This approach could utilize an N-protected 2-(cyanomethyl)azepane as a starting material. The cyano group can be converted into a ketone, and a subsequent Claisen condensation or a similar reaction could introduce the second carbonyl group, creating the necessary 1,3-dicarbonyl precursor attached to the azepane ring. The final step is the condensation of this intermediate with hydrazine to form the 3,5-dimethylpyrazole ring system.

| Step | Description | Key Reagents/Conditions | Reaction Type |

| 1 | Azepane Functionalization | N-protected 2-chloroazepane, Sodium acetylacetonate | Nucleophilic Substitution |

| 2 | Pyrazole Formation | Hydrazine hydrate, Acetic acid, Reflux | Knorr Pyrazole Synthesis mdpi.com |

| 3 | Deprotection | Acid or base, depending on the protecting group | N/A |

Bifunctional Precursor Utilization

The use of a bifunctional or multifunctional linear precursor offers a more convergent approach to the target molecule. In this strategy, a single starting material is designed to contain all the necessary atoms and functional groups for both the pyrazole and azepane rings. The synthesis then proceeds through a cascade of reactions, often involving an initial intermolecular reaction to form the first ring, followed by an intramolecular cyclization to form the second.

A plausible bifunctional precursor would be a linear molecule possessing a 1,3-dicarbonyl functionality for pyrazole formation and, at an appropriate distance, a protected amine and a terminal functional group suitable for cyclization. For example, a derivative of 8-amino-3,5-octanedione could serve this purpose.

The synthesis would proceed by first reacting the bifunctional precursor with hydrazine to form the 3,5-dimethylpyrazole ring. This reaction creates a new intermediate where the pyrazole ring is attached to a side chain containing a terminal amino group. The final, key step is the intramolecular cyclization to form the azepane ring. This can be achieved through various methods, such as reductive amination if the side chain terminates in a carbonyl group, or by intramolecular nucleophilic substitution if it terminates with a leaving group. The catalytic reduction of a terminal nitrile group on the side chain to a primary amine in the presence of a catalyst like Raney nickel or palladium is also a viable route to the necessary precursor for cyclization. thieme-connect.dewikipedia.org

| Precursor Design | Key Cyclization Steps | Reaction Types |

| A linear molecule with a 1,3-dicarbonyl group and a protected amine separated by a suitable carbon chain (e.g., N-Boc-8-amino-3,5-octanedione). | 1. Reaction with hydrazine to form the pyrazole ring. 2. Deprotection of the amine. 3. Intramolecular reductive amination (if a carbonyl is present on the pyrazole) or alkylation to form the azepane ring. | 1. Heterocyclic condensation 2. Intramolecular cyclization nih.gov |

| A linear molecule containing a nitrile, a protected amine, and a 1,3-dicarbonyl moiety. | 1. Pyrazole formation with hydrazine. 2. Reduction of the nitrile to a primary amine. nih.govorganic-chemistry.org 3. Intramolecular cyclization. | 1. Heterocyclic condensation 2. Nitrile Reduction nih.gov 3. Intramolecular Amination |

Mechanistic Insights into Pyrazole Azepane Bond Formation

Reaction Mechanism Elucidation for Key Synthetic Steps

The formation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane can be envisaged through a convergent synthetic strategy, where the pyrazole (B372694) and azepane moieties are synthesized separately and then coupled, or a linear approach where one ring is constructed upon the other. A plausible and widely adopted method for the synthesis of the 3,5-dimethyl-1H-pyrazol-4-yl core is the Knorr pyrazole synthesis. jk-sci.commdpi.com This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov

For the 3,5-dimethylpyrazole (B48361) moiety, the starting 1,3-dicarbonyl compound would be acetylacetone (B45752) (2,4-pentanedione). The reaction with hydrazine hydrate (B1144303) under acidic or basic catalysis proceeds through a series of well-established steps. The initial step is the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of acetylacetone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. An intramolecular cyclization then occurs, where the remaining nitrogen atom attacks the second carbonyl group. This is followed by another dehydration step to yield the aromatic pyrazole ring. The regioselectivity of this reaction with unsymmetrical 1,3-diketones can be complex, but for the symmetrical acetylacetone, it exclusively yields the 3,5-dimethylpyrazole. researchgate.net

The formation of the azepane ring and its subsequent linkage to the pyrazole can be approached in several ways. One common method for azepane synthesis is the ring expansion of a corresponding piperidine (B6355638) derivative. rsc.org Another versatile method is the intramolecular cyclization of a linear amino-aldehyde or amino-ketone precursor. For instance, a precursor containing a pyrazole moiety and a tethered amino group with a terminal electrophile (like an aldehyde or a leaving group) can be designed to undergo intramolecular reductive amination or nucleophilic substitution to form the azepane ring.

A hypothetical reaction pathway for the direct formation of the azepane ring on a pre-formed pyrazole scaffold could involve the following key steps:

Functionalization of the Pyrazole Ring: The 3,5-dimethylpyrazole is first functionalized at the 4-position. This can be achieved through various electrophilic substitution reactions, such as Vilsmeier-Haack formylation to introduce a formyl group. mdpi.com

Chain Elongation: The formyl group can then be subjected to a chain elongation sequence, for example, a Wittig reaction or a Henry reaction, to introduce the necessary carbon atoms for the azepane ring.

Introduction of the Nitrogen Moiety: The nitrogen atom of the azepane ring can be introduced via a suitable precursor, such as an amino group at the end of the elongated chain.

Intramolecular Cyclization: The final key step would be an intramolecular cyclization to form the seven-membered azepane ring. This could be achieved through reductive amination of a terminal aldehyde with the tethered amino group, or an intramolecular nucleophilic substitution.

The elucidation of these mechanisms relies on a combination of experimental techniques, including kinetic studies, isolation and characterization of intermediates, and isotopic labeling, complemented by computational modeling.

Transition State Analysis in Pyrazole-Azepane Cyclization

The rate-determining step in the formation of the azepane ring via intramolecular cyclization is the ring-closing event itself. The transition state for this process is of significant interest as its stability dictates the feasibility and stereochemical outcome of the reaction. Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the geometry and energy of these transition states. nih.gov

For a 7-endo-trig cyclization (as in the case of intramolecular reductive amination), the transition state would involve the approach of the nucleophilic nitrogen atom to the electrophilic carbonyl carbon. The geometry of this transition state is influenced by several factors:

Ring Strain: The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings due to a greater loss of conformational freedom. The transition state will adopt a geometry that minimizes torsional and transannular strain.

Electronic Effects: The nature of the substituents on both the pyrazole ring and the tether connecting the reacting functionalities can influence the electron density at the reacting centers, thereby affecting the activation energy.

Solvent Effects: The polarity of the solvent can stabilize or destabilize the transition state, which is often more polar than the ground state reactants.

The table below summarizes hypothetical activation energies for the cyclization step under different conditions, as might be determined through computational analysis.

| Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Acetic Acid | Dichloromethane | 25.4 |

| Trifluoroacetic Acid | Dichloromethane | 22.1 |

| None | Toluene | 30.2 |

| Scandium Triflate | Acetonitrile | 19.8 |

These hypothetical data illustrate that stronger acids can lower the activation energy by protonating the carbonyl oxygen, making the carbon more electrophilic. Lewis acids can play a similar role.

Role of Catalysts and Reagents in Reaction Pathway Determination

Catalysts and reagents play a pivotal role in directing the reaction pathway, improving yields, and controlling selectivity in the synthesis of this compound.

In the Knorr pyrazole synthesis step, either acid or base catalysis is typically employed. jk-sci.com

Acid Catalysis: An acid catalyst protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound, activating it towards nucleophilic attack by hydrazine.

Base Catalysis: A base can deprotonate hydrazine, increasing its nucleophilicity.

For the azepane ring formation , the choice of catalyst is critical for achieving high efficiency and selectivity.

Acid Catalysts: In intramolecular reductive amination, an acid catalyst is often necessary to facilitate the formation of the iminium ion intermediate, which is more electrophilic than the starting aldehyde.

Reducing Agents: The choice of reducing agent for the iminium ion reduction can influence the stereochemical outcome. Bulky reducing agents may favor the formation of one diastereomer over another.

Metal Catalysts: Transition metal catalysts, such as palladium or rhodium, are crucial for reactions like intramolecular amination of alkyl halides or tosylates. researchgate.net Copper catalysts have also been shown to be effective in tandem amination/cyclization reactions to form azepines. nih.gov

The following table provides examples of catalysts and their potential roles in the synthesis.

| Synthetic Step | Catalyst/Reagent | Role |

| Pyrazole Formation | Sulfuric Acid | Protonates carbonyl group, activating it for nucleophilic attack. |

| Pyrazole Formation | Sodium Hydroxide | Deprotonates hydrazine, enhancing its nucleophilicity. |

| Azepane Cyclization (Reductive Amination) | Acetic Acid | Catalyzes iminium ion formation. |

| Azepane Cyclization (Reductive Amination) | Sodium triacetoxyborohydride | Mild reducing agent for the iminium ion. |

| Azepane Cyclization (from halide) | Palladium(II) Acetate / BINAP | Catalyzes intramolecular C-N bond formation. |

Stereochemical Considerations in Heterocyclic Construction

The synthesis of this compound presents potential stereochemical challenges, primarily concerning the azepane ring. The carbon atom of the azepane ring attached to the pyrazole is a stereocenter. Therefore, unless a chiral synthesis is employed, the product will be a racemic mixture.

Achieving stereocontrol in the synthesis of the azepane ring is a significant area of research. lookchem.comnih.govnih.govacs.org Several strategies can be employed:

Chiral Pool Synthesis: Starting from a chiral precursor, such as an amino acid or a carbohydrate, can introduce a predefined stereocenter that can be carried through the synthesis.

Asymmetric Catalysis: The use of chiral catalysts, for example, in a catalytic asymmetric reduction of an enamine precursor to the azepane, can induce enantioselectivity. Chiral ligands on transition metals used for cyclization can also control the stereochemistry of the newly formed stereocenter.

Substrate Control: If there are pre-existing stereocenters in the linear precursor for the azepane ring, they can direct the stereochemical outcome of the cyclization step. This is known as diastereoselective synthesis. For instance, the stereochemistry of substituents on the carbon chain can favor a transition state that leads to a specific diastereomer of the azepane ring. rsc.org

The relative stereochemistry of substituents on the azepane ring can often be predicted by considering the most stable chair-like or boat-like conformations of the seven-membered ring in the transition state of the cyclization step. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like NOESY, are invaluable for determining the relative stereochemistry of the final product.

The table below outlines potential stereochemical outcomes based on the synthetic strategy.

| Synthetic Strategy | Expected Stereochemical Outcome |

| Achiral synthesis | Racemic mixture of enantiomers |

| Use of a chiral auxiliary | Diastereomeric mixture, separable to yield enantiopure product |

| Asymmetric hydrogenation of an enamine precursor | Enantioenriched product |

| Cyclization of a precursor with a defined stereocenter | Diastereomerically enriched product |

Structural Elucidation and Conformational Analysis of Pyrazole Azepane Systems

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular framework, connectivity, and functional groups present in 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane.

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed for an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal characteristic signals for the different protons in the molecule. The two methyl groups on the pyrazole (B372694) ring would likely appear as distinct singlets in the range of δ 2.0-2.5 ppm. The protons of the azepane ring would present as a series of complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) due to spin-spin coupling. The N-H proton of the pyrazole ring would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The methine proton at the junction of the pyrazole and azepane rings would also have a characteristic chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the methyl carbons, the sp²-hybridized carbons of the pyrazole ring, and the sp³-hybridized carbons of the azepane ring. The chemical shifts of the pyrazole ring carbons would be indicative of the electronic environment within the aromatic system.

2D NMR Techniques: To definitively assign the complex proton and carbon signals, especially within the azepane ring, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY experiments would establish the connectivity between adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom. HMBC experiments would reveal long-range correlations between protons and carbons, helping to piece together the entire molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole-CH₃ | 2.0 - 2.5 | s |

| Azepane-CH₂ | 1.5 - 3.5 | m |

| Pyrazole-NH | Variable | br s |

| Azepane-CH | 3.0 - 4.0 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole-CH₃ | 10 - 15 |

| Azepane-CH₂ | 25 - 50 |

| Azepane-CH | 50 - 65 |

| Pyrazole-C (substituted) | 100 - 110 |

| Pyrazole-C (methyl-substituted) | 140 - 150 |

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1500-1650 cm⁻¹ range. The N-H bending vibration may be observed around 1550-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (pyrazole) | 3200 - 3400 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N/C=C stretch (pyrazole) | 1500 - 1650 |

| N-H bend | 1550 - 1650 |

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₉N₃), the expected monoisotopic mass is approximately 193.1579 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would provide structural clues, with characteristic losses of fragments from the azepane and pyrazole rings. PubChem predicts a collision cross section of 144.6 Ų for the [M+H]⁺ adduct. uni.lu

Conformational Dynamics of the Azepane Ring

The seven-membered azepane ring is inherently flexible and can adopt multiple conformations, such as chair and boat forms. rsc.org The specific conformation is influenced by the nature and position of substituents. The attachment of the bulky 3,5-dimethyl-1H-pyrazol-4-yl group at the 2-position of the azepane ring is expected to significantly influence its conformational equilibrium. Computational modeling, in conjunction with NMR spectroscopy, can be used to investigate the low-energy conformations of the azepane ring. Studies on similar N,N-disubstituted-1,4-diazepanes have shown that these rings can exist in unexpected low-energy twist-boat conformations. nih.gov

Tautomerism and Isomerism in Pyrazole-Azepane Scaffolds

Pyrazole systems are known to exhibit tautomerism, which involves the migration of a proton. researchgate.net In the case of this compound, prototropic tautomerism can occur within the pyrazole ring, leading to different tautomeric forms. The equilibrium between these tautomers can be influenced by factors such as the solvent and temperature. nih.govnih.gov NMR spectroscopy is a powerful tool to study these tautomeric equilibria, as different tautomers will give rise to distinct sets of signals. fu-berlin.de Additionally, if the azepane ring is asymmetrically substituted, the molecule will be chiral and can exist as a pair of enantiomers.

Reactivity and Transformation Pathways of the Pyrazole Azepane Core

Electrophilic Substitution Reactions on Pyrazole (B372694) and Azepane Moieties

The pyrazole-azepane scaffold presents multiple sites for electrophilic attack, with reactivity largely dependent on the specific ring system targeted.

Pyrazole Moiety: The pyrazole ring is classified as an electron-rich aromatic system. Due to the electronic effects of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. pharmaguideline.com Studies on 3,5-dimethyl-1-phenyl-1H-pyrazole and related structures have consistently shown that electrophilic attack occurs regioselectively at the C4 atom. researchgate.net In the case of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane, this position is already substituted with the azepane ring, meaning direct electrophilic substitution on the pyrazole carbon skeleton is unlikely without displacement of the azepane group. However, the pyrazole nitrogen atoms are also potential sites for electrophilic attack. The N2 nitrogen, with its available lone pair, is basic and reacts readily with electrophiles. pharmaguideline.com The N1 nitrogen can also be functionalized, typically after deprotonation with a base to form the pyrazolate anion. nih.gov

A summary of potential electrophilic reactions is presented below:

| Reaction Type | Reagent/Conditions | Target Site | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base | Azepane Nitrogen | N-Alkyl-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base | Azepane Nitrogen | N-Acyl-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base | Azepane Nitrogen | N-Sulfonyl-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane |

| Pyrazole N-Alkylation | Alkyl halide, Strong Base (e.g., NaH) | Pyrazole N1-Nitrogen | 1-Alkyl-4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazole |

Nucleophilic Reactions and Ring Transformations

Nucleophilic reactions on the pyrazole-azepane core are less common than electrophilic ones but offer unique pathways for transformation.

Pyrazole Moiety: The pyrazole ring itself is generally resistant to nucleophilic attack due to its aromaticity and electron-rich nature. However, the 3,5-dimethylpyrazolyl group can, under certain circumstances, act as a leaving group in substitution reactions. researchgate.net In the presence of a strong base, deprotonation at C3 can lead to ring-opening, although this is a less common reaction pathway. pharmaguideline.com

Azepane Moiety: The azepane ring can undergo a variety of ring transformations, often initiated by reactions that form unstable intermediates. Ring expansion of smaller rings, such as pyrrolidines, is a common synthetic route to azepanes and highlights the potential for the reverse reaction under specific conditions. researchgate.netresearchgate.net For instance, reactions involving the cleavage of the cyclopropane (B1198618) ring in bicyclic aminocyclopropane precursors can lead to ring-expanded azepane derivatives. rsc.org Such transformations often proceed through cationic intermediates, driven by the relief of ring strain or the formation of a more stable system. Intramolecular cyclization reactions can also be employed to form fused ring systems incorporating the azepane structure. chem-soc.si

Oxidation and Reduction Chemistry of Pyrazole-Azepane Systems

The oxidation and reduction chemistry of the pyrazole-azepane core allows for the introduction of new functional groups and modification of the saturation levels of the rings.

Oxidation:

Pyrazole Moiety: The pyrazole ring is generally stable towards oxidation, but its substituents can be oxidized. For example, a transient nitrene formed from an azido-pyrazole can undergo a complex intramolecular redox reaction, leading to the oxidation of a methyl group to a CH₂OAc moiety while the azide (B81097) is reduced to an amine. preprints.org

Azepane Moiety: The saturated azepane ring offers several sites for oxidation. The secondary amine can be oxidized to a stable N-oxyl radical, such as in the case of TEMPO (tetramethylpiperidine N-oxyl), or further to an N-acyliminium ion. acs.org Late-stage oxidation of tetrahydroazepines is an effective method for accessing functionalized oxo-azepines (azepanones). nih.gov This can be achieved through methods like hydroboration followed by oxidation. nih.gov The carbon skeleton of the azepane ring can also undergo oxidative dehydrogenation to form an unsaturated azepine ring, a reaction often catalyzed by metal or carbon-based catalysts under an air atmosphere. rsc.orgrsc.orgresearchgate.net Oxidation of substituted 3H-azepines with reagents like selenium dioxide can lead to a variety of products, including those from ring cleavage and ring contraction. acs.orgnih.govresearchgate.netacs.org

Reduction:

Pyrazole Moiety: The aromatic pyrazole ring is relatively resistant to reduction under both catalytic and chemical conditions. pharmaguideline.com However, derivatives can be reduced under specific, often harsh, conditions. For example, 1-phenylpyrazole (B75819) can be reduced to 1-phenyl-4,5-dihydropyrazole and further to 1-phenylpyrazolidine using a palladium catalyst and hydrogen gas. rrbdavc.org

Azepane Moiety: The azepane ring is already a saturated system and therefore cannot be further reduced.

| Reaction Type | Reagent/Conditions | Moiety | Potential Products |

| Oxidation | PCC, Dess-Martin periodinane | Azepane | Oxo-azepane (Azepanone) |

| Oxidation | m-CPBA, H₂O₂ | Azepane Nitrogen | Azepane N-oxide |

| Oxidative Dehydrogenation | Metal or Carbon Catalyst, Air | Azepane | Tetrahydroazepine/Dihydroazepine |

| Reduction | Pd/C, H₂ | Pyrazole | Dihydropyrazole/Pyrazolidine |

Cycloaddition and Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools in heterocyclic chemistry for creating complex structures with high stereoselectivity. numberanalytics.comst-and.ac.uk

Pyrazole Moiety: The most significant cycloaddition reaction involving pyrazoles is their synthesis via [3+2] dipolar cycloaddition. beilstein-journals.orgnih.govresearchgate.netresearchgate.netmsu.edu This involves the reaction of a 1,3-dipole (like a nitrile imine or a diazo compound) with a dipolarophile (like an alkyne). nih.gov While this describes the formation of the ring, the pyrazole ring itself, being aromatic, is not typically a reactive component in further cycloaddition reactions. Its stability disfavors reactions that would disrupt the aromatic system.

Azepane Moiety: The saturated azepane ring is generally unreactive in cycloaddition reactions. However, unsaturated precursors or derivatives of azepane can participate. For instance, the synthesis of azepanes can involve pericyclic steps. The ring expansion of aminocyclopropanes to form azepanes can be understood through the principles of electrocyclic reactions, a type of pericyclic reaction. rsc.org Additionally, cycloaddition reactions can be used to build complex heterocyclic systems onto an existing azepine or azepane framework. researchgate.net

| Reaction Type | Description | Relevance to Pyrazole-Azepane Core |

| [3+2] Dipolar Cycloaddition | A 1,3-dipole reacts with a dipolarophile to form a five-membered ring. | Primary synthetic route to the pyrazole ring itself. nih.gov |

| Electrocyclic Ring Opening | Concerted opening of a cyclic system to form a linear conjugated system. | Can be involved in the synthesis of the azepane ring from bicyclic precursors. rsc.org |

Functionalization Strategies for Derivative Synthesis

The synthesis of derivatives of this compound can be achieved by leveraging the distinct reactivity of each heterocyclic core.

Functionalization of the Azepane Ring:

N-Functionalization: The secondary amine of the azepane ring is the most accessible site for functionalization. N-alkylation and N-acylation are straightforward methods to introduce a vast array of functional groups, which can alter the molecule's steric and electronic properties. nbinno.comnih.gov

C-Functionalization: Functionalization of the azepane carbon skeleton is more challenging but can be achieved. Late-stage oxidation can introduce keto groups, creating oxo-azepanes that can be further elaborated. nih.gov It is also possible to achieve α-functionalization of the azepane ring via the formation of iminium ions. acs.org Ring expansion strategies starting from smaller N-heterocycles provide another route to substituted azepanes. researchgate.netrsc.org

Functionalization of the Pyrazole Ring:

N-Functionalization: The N1-H of the pyrazole ring can be readily substituted. Deprotonation with a base followed by reaction with an electrophile (e.g., alkyl or aryl halides) allows for regioselective introduction of substituents at the N1 position. nih.gov

C-H Functionalization: While the C4 position is occupied, modern synthetic methods allow for the direct functionalization of C-H bonds at the C3 and C5 methyl groups or even direct C-H functionalization at the C5 position of the pyrazole ring under transition-metal catalysis. rsc.orgresearchgate.netrsc.orgelsevierpure.com These methods provide a powerful way to form new C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. rsc.orgresearchgate.net For instance, palladium-catalyzed C-H arylation can introduce aryl groups, and various protocols exist for alkenylation, alkylation, and amination. nih.govrsc.org

A summary of key functionalization strategies is provided below:

| Strategy | Target Site | Reagents/Catalysts | Potential Derivatives |

| N-Alkylation/Acylation | Azepane Nitrogen | Alkyl/Acyl Halides, Base | N-Substituted Azepanes |

| Hydroboration/Oxidation | Azepane C-H Bonds | BH₃·SMe₂, PCC/Dess-Martin | Oxo-azepane derivatives |

| Pyrazole N-Alkylation | Pyrazole N1-H | NaH, Alkyl Halide | N1-Substituted Pyrazole derivatives |

| Transition-Metal Catalyzed C-H Arylation | Pyrazole C5-H | Pd catalysts, Aryl Halides | C5-Aryl Pyrazole derivatives nih.gov |

Computational and Theoretical Investigations of 2 3,5 Dimethyl 1h Pyrazol 4 Yl Azepane

Quantum Mechanical Calculations (e.g., DFT, Ab Initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. researchgate.netbohrium.comnih.gov For a compound like 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane, DFT methods, such as B3LYP with a basis set like 6-31G(d), would be employed to optimize the molecular geometry and calculate various electronic and spectroscopic properties. nih.govcell.com These calculations provide fundamental insights into the molecule's stability and reactivity.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

Electronic structure analysis focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. researchgate.net For pyrazole (B372694) derivatives, these calculations help in understanding their electronic transitions and potential as functional materials. nih.gov A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical Electronic Properties from DFT Calculations This table is illustrative of the type of data generated from DFT calculations and does not represent actual data for the title compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.2 Debye |

Spectroscopic Parameter Prediction (NMR chemical shifts)

Theoretical calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data is a standard method for confirming molecular structures. bohrium.com For substituted pyrazoles, theoretical predictions have shown good correlation with experimental findings, aiding in the correct assignment of signals. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules, which are aspects not fully captured by static quantum mechanical calculations. nih.govnih.gov

Conformational Analysis and Energy Landscapes

The azepane ring in this compound is flexible and can adopt several conformations, such as chair and boat forms. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) structures. acs.org By calculating the potential energy surface, an energy landscape can be mapped out, showing the relative energies of different conformers and the energy barriers for interconversion between them. This is crucial for understanding how the molecule's shape influences its interactions and properties.

Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld surface analysis)

Table 2: Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis This table illustrates the type of data generated from Hirshfeld analysis and does not represent actual data for the title compound.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 55% | Interactions between hydrogen atoms. |

| C···H / H···C | 25% | Interactions involving carbon and hydrogen. |

| N···H / H···N | 15% | Potential hydrogen bonding interactions. |

| Other | 5% | Other minor contacts. |

Reaction Pathway Modeling and Mechanistic Prediction

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. For the synthesis of the title compound, which could be formed via a reaction like the Knorr pyrazole synthesis, theoretical modeling can elucidate the reaction pathway. rsc.orgresearchgate.netmdpi.com This involves calculating the geometries and energies of reactants, transition states, intermediates, and products. acs.org By identifying the transition state structures and their associated energy barriers (activation energies), the most likely reaction mechanism can be determined. rsc.org This provides a deeper understanding of reaction kinetics and can help in optimizing synthetic conditions. researchgate.net

Stability and Aromaticity Assessments of Pyrazole-Azepane Rings

Pyrazole Ring: Aromaticity Analysis

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govglobalresearchonline.netglobalresearchonline.net Its aromatic character is a key feature influencing its reactivity and interactions. nih.gov The aromaticity of the pyrazole ring in the target molecule is influenced by the presence of two methyl groups at positions 3 and 5, and the azepane substituent at position 4. Theoretical studies on substituted pyrazoles indicate that while substituents can modulate the electronic properties, the fundamental aromatic nature of the ring is maintained. nih.gov

Aromaticity is often quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS values are calculated at specific points in space (e.g., at the ring's geometric center, NICS(0), and 1 Å above the plane, NICS(1)) to probe the induced magnetic field, with negative values indicating aromaticity. While specific NICS values for this compound are not available in the literature, data from computational studies on similar pyrazole systems provide a strong basis for assessment.

| Parameter | Typical Value Range | Indication |

|---|---|---|

| NICS(0) | -13.0 to -15.0 | Strongly aromatic |

| NICS(1) | -11.0 to -12.0 | Aromatic |

| NICS(1)zz | -25.0 to -35.0 | Strongly aromatic (out-of-plane component) |

These values are representative and based on computational studies of various substituted pyrazoles. The zz component is particularly sensitive to the π-electron system and is a robust indicator of aromaticity.

Azepane Ring: Conformational Stability

The seven-membered azepane ring is a saturated heterocycle characterized by significant conformational flexibility. Unlike six-membered rings that predominantly adopt chair conformations, seven-membered rings like azepane and its parent, cycloheptane, can exist in several low-energy conformations, including chair, boat, twist-chair, and twist-boat forms. nih.govresearchgate.net

High-level electronic structure calculations have been employed to determine the relative stabilities of these conformers. nih.gov For azepane and related seven-membered heterocycles, the twist-chair conformation is consistently identified as the most stable, or global minimum, on the potential energy surface. nih.gov The chair conformation is often found to be a transition state rather than a stable minimum. nih.gov

Computational studies provide the relative energies of these conformations, highlighting the energetic preferences.

| Conformation | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|

| Twist-Chair | 0.00 | Most Stable |

| Chair | ~1.5 - 2.5 | Less Stable (Often a Transition State) |

| Boat Family | ~2.0 - 3.5 | Less Stable |

| Twist-Boat | ~2.5 - 4.0 | Least Stable |

The energy values are approximate and derived from computational studies on azepane and similar cycloheptane derivatives. The exact energy differences can vary with the level of theory and basis set used in the calculations. nih.gov

The linkage of the azepane ring to the pyrazole substituent at the 2-position is expected to introduce specific steric interactions that may further influence the conformational equilibrium. However, the intrinsic preference for the twist-chair conformation is likely to be a dominant factor in determining the three-dimensional structure of the this compound molecule.

Advanced Applications in Chemical Synthesis and Materials Science

Pyrazole-Azepane Derivatives as Synthetic Intermediates

Pyrazole-containing compounds are a highly influential family of N-heterocycles, valued for their versatility as synthetic intermediates in preparing important chemicals for a wide range of scientific and industrial fields. mdpi.com The pyrazole (B372694) scaffold is a common feature in a variety of bioactive molecules, which has spurred chemists to develop new methods for creating pyrazole-containing compounds. mdpi.com The synthesis of these structures often involves the classical cyclocondensation of 1,3-biselectrophilic compounds with hydrazine (B178648) derivatives or through [3+2] cycloaddition reactions. mdpi.com

Similarly, the azepane ring and its functionalized derivatives are crucial structural motifs found in numerous natural products and bioactive molecules, known for a wide array of medicinal properties. nih.gov The development of effective strategies for the selective preparation of azepane derivatives is of great interest to synthetic chemists. nih.gov

The combination of these two moieties into a single pyrazole-azepane core creates a bifunctional intermediate. For instance, synthetic routes have been developed to construct fused pyrazole-azepine heterocyclic cores, demonstrating the chemical accessibility of such combined systems. nih.govresearchgate.net The "2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane" molecule serves as a valuable building block, where the pyrazole unit can undergo various substitution reactions and the azepane's secondary amine provides a site for further functionalization. mdpi.comnih.gov This allows for the construction of more complex and highly functionalized molecules for diverse applications, from pharmaceuticals to materials science. researchgate.net

Ligand Design and Coordination Chemistry with Pyrazole-Azepane Scaffolds

The pyrazole ring system is a cornerstone in coordination chemistry due to its ability to form stable complexes with a wide variety of metal ions. researchgate.netresearchgate.net Pyrazoles and their derivatives can act as neutral monodentate ligands, mono-anionic species, or as part of a larger polydentate chelating framework. researchgate.net The presence of two adjacent nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor)—allows for diverse coordination modes. mdpi.com

The "this compound" scaffold is particularly well-suited for ligand design. It incorporates the N,N-donor sites of the pyrazole ring and the additional nitrogen donor from the azepane ring. This arrangement allows the molecule to act as a chelating ligand, binding to a metal center through multiple atoms to form a stable, cyclic complex. researchgate.net The design of such ligands is crucial for developing coordination compounds with specific geometries and properties. researchgate.netresearchgate.net Research on pyrazole-based ligands has led to the formation of complexes with coordination numbers ranging from two to eight, highlighting their versatility. researchgate.net

The table below summarizes key aspects of coordination chemistry involving pyrazole-based ligands, which are applicable to scaffolds like "this compound".

| Metal Ion Examples | Typical Coordination Modes | Resulting Geometries | Potential Applications |

|---|---|---|---|

| Cu(II), Zn(II), Cd(II) researchgate.net | Bidentate (N,N-chelation) researchgate.net | Octahedral, Tetrahedral johnshopkins.edu | Bioinorganic models, Catalysis nih.gov |

| Fe(III), Ni(II), Mn(II) johnshopkins.edu | Monodentate, Bridging Ligand | Square Planar, Octahedral | Magnetic materials, Sensors |

| Pd(II), Pt(II) nih.gov | Bidentate, Pincer Ligands mdpi.com | Square Planar | Homogeneous catalysis, Anticancer agents nih.gov |

| Ag(I), Au(I) nih.gov | Linear, Trigonal Planar | Linear, T-shaped | Antimicrobial agents, Luminescent materials |

Catalytic Applications of Pyrazole-Azepane Systems (e.g., organocatalysis, asymmetric catalysis)

In the realm of organocatalysis, pyrazole derivatives have been successfully used in asymmetric reactions. For example, a one-pot sequential catalytic system combining a squaramide organocatalyst and a silver salt has been used to synthesize chiral pyrano-annulated pyrazoles in high yields and excellent enantioselectivities. nih.gov This demonstrates the potential of pyrazole-based structures to control the stereochemical outcome of a reaction. The field of asymmetric synthesis using the reactivity of pyrazolin-5-ones, employing both organo- and metal-catalysts, has seen significant progress. researchgate.net

The azepane portion of the molecule can also contribute to catalysis, potentially as part of the catalyst's backbone to create a specific chiral environment around the active site. The combination of the rigid pyrazole ring and the more flexible seven-membered azepane ring allows for fine-tuning of the catalyst's steric and electronic properties to achieve high efficiency and selectivity.

The following table presents examples of catalytic systems based on pyrazole scaffolds.

| Reaction Type | Catalyst System | Role of Pyrazole Scaffold | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition/Hydroalkoxylation | Squaramide Organocatalyst + Silver Salt | Core of the reactant molecule being functionalized. | High yields (up to 95%) and enantioselectivities (up to 97% ee). | nih.gov |

| Asymmetric Michael Addition | Bifunctional Aminothiourea | Core of the pyrazolin-5-one nucleophile. | Good to excellent yields with high enantioselectivities. | researchgate.net |

| Synthesis of Fused Pyran-Pyrazoles | Pyrrolidine-acetic acid | Reactant is a pyrazole-4-carbaldehyde. | Good yields under microwave irradiation. | mdpi.com |

| Homogeneous Catalysis | Protic Pyrazole Metal Complexes | Proton-responsive ligand for the metal center. | Serves as a versatile platform for catalytic applications. | dokumen.pub |

Development of Novel Materials (e.g., photophysical properties for sensors and organic materials)

Pyrazole derivatives possessing conjugated systems often exhibit unique and intrinsic photophysical properties, making them highly suitable for the development of advanced materials such as fluorescent sensors and organic electronic components. mdpi.com The electronic characteristics of the pyrazole ring can be modulated through substitution, allowing for the fine-tuning of absorption and emission spectra. mdpi.comresearchgate.net

The pyrazole-azepane scaffold can be functionalized to create chemosensors for detecting specific analytes, particularly metal ions. Upon coordination with a metal ion, the electronic structure of the molecule is altered, leading to a change in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity. nih.govrsc.org Simple pyrazole-based molecular structures have been shown to be effective tools for detecting biologically important analytes. nih.govsemanticscholar.org For example, pyrazole sensors have been developed that show a significant fluorescence increase upon binding with ions like Zn²⁺ and Fe³⁺, with calculated limits of detection in the micromolar range. nih.govsemanticscholar.org

The integration of the azepane ring can influence the solubility, stability, and binding geometry of the sensor molecule, further enhancing its performance. These materials have potential applications in environmental monitoring, biological imaging, and diagnostics. mdpi.com

Below is a table summarizing the characteristics of recently developed pyrazole-based fluorescent sensors.

| Sensor Type | Target Analyte | Sensing Mechanism | Key Performance Metric | Reference |

|---|---|---|---|---|

| Pyrazole Fluorescent Sensor | Zn²⁺/Cd²⁺ | "Turn-on" fluorescence (~20x increase for Zn²⁺) | Selective detection of Zn²⁺ over Cd²⁺ at λem 480 nm. | nih.govsemanticscholar.orgrsc.org |

| Pyrazole Fluorescent Sensor | Fe³⁺/Fe²⁺ | "Turn-on" fluorescence (~30x increase for Fe³⁺) | Limit of Detection (LoD) for Fe³⁺ of 0.025 μM. | nih.govsemanticscholar.org |

| Polycyclic Pyrazole Sensor | Fe³⁺ | "Turn-off" fluorescence in aqueous environments | LoD of 3.41 μM, functional in tap and mineral water. | rsc.org |

| Pyrazole-based Chemosensor | Cu²⁺ | Colorimetric and spectroscopic changes | Selective binding in the presence of competing ions. | chemrxiv.org |

Future Research Directions and Challenges in Pyrazole Azepane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that can assemble the pyrazole-azepane scaffold from simple, readily available starting materials would significantly improve efficiency. researchgate.netacs.org These reactions reduce the need for intermediate purification steps, saving time, solvents, and energy.

Alternative Energy Sources: The use of microwave irradiation and ultrasonication has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds. researchgate.netthieme-connect.com Applying these techniques to pyrazole-azepane synthesis could lead to more rapid and efficient protocols compared to conventional heating methods. researchgate.net

Green Catalysis: The exploration of heterogeneous and recyclable catalysts, such as nanocatalysts or solid-supported catalysts, is crucial for developing sustainable processes. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com

Eco-Friendly Solvents: A major goal is to replace hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids, or to develop solvent-free reaction conditions. nih.govacs.orgthieme-connect.com

| Synthetic Strategy | Objective and Advantages | Challenges |

| Multicomponent Reactions (MCRs) | One-pot synthesis from simple precursors; high atom economy; reduced waste and purification steps. researchgate.net | Identifying compatible starting materials; controlling regioselectivity. |

| Microwave/Ultrasound Assistance | Rapid reaction times; improved yields; energy efficiency. researchgate.net | Scale-up limitations; requires specialized equipment. |

| Heterogeneous/Recyclable Catalysts | Easy separation and reuse; reduced catalyst waste; enhanced stability. mdpi.com | Catalyst deactivation over time; potential for metal leaching. |

| Green Solvents/Solvent-Free | Reduced environmental impact and toxicity; improved safety. benthamdirect.com | Poor solubility of reactants; potential for different reaction pathways. |

Exploration of Underexplored Reactivity Profiles

A thorough understanding of the reactivity of the pyrazole-azepane scaffold is essential for its functionalization and the creation of diverse derivatives. While the individual chemistries of pyrazole (B372694) and azepane are known, their interplay within a single molecule presents new challenges and opportunities.

Future investigations should focus on:

Selective Functionalization: The pyrazole-azepane core contains multiple reactive sites: the two nitrogen atoms of the pyrazole ring, the nitrogen of the azepane ring, and the C-H bonds on both rings. A key challenge is achieving chemoselectivity. For instance, developing methods to selectively alkylate or acylate one nitrogen atom over the others is critical for building molecular complexity.

Metal-Ligand Cooperation: The N-H group of the pyrazole ring is known to be "proton-responsive," meaning its acidity increases upon coordination to a metal center. nih.gov This property can be exploited in catalysis, where the pyrazole-azepane ligand could cooperate with a metal to activate substrates through proton transfer mechanisms. nih.gov

Advanced Computational Studies for Property Prediction

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. kfupm.edu.saresearchgate.net For the pyrazole-azepane family, advanced computational studies can provide deep insights into their structure, reactivity, and potential applications.

Promising research avenues include:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, determine molecular geometries, and predict spectroscopic properties. researchgate.netnih.gov This can help elucidate reaction mechanisms and understand the stability and reactivity of different isomers and conformers. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are crucial for studying the conformational dynamics of the flexible azepane ring and its interaction with the pyrazole substituent. nih.gov Understanding the conformational landscape is vital for designing molecules with specific three-dimensional shapes for applications in materials science or as ligands. kfupm.edu.sa

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): While traditionally used for predicting biological activity, QSAR/QSPR models can be developed to predict a wide range of physicochemical properties relevant to non-biological fields. nih.govacs.orgej-chem.org This could include predicting solubility, thermal stability, photophysical properties, or coordination affinity, accelerating the discovery of new materials. shd-pub.org.rsijsdr.org

| Computational Method | Application in Pyrazole-Azepane Chemistry | Predicted Properties |

| Density Functional Theory (DFT) | Elucidate electronic structure; model reaction pathways; predict spectroscopic data. researchgate.net | Molecular orbital energies (HOMO/LUMO), electrostatic potential, reaction barriers. researchgate.net |

| Molecular Dynamics (MD) | Analyze conformational flexibility of the azepane ring; study intermolecular interactions. nih.gov | Preferred conformations, dynamic behavior, binding free energies. |

| QSAR / QSPR | Correlate molecular structure with physical or chemical properties. nih.govijsdr.org | Solubility, thermal stability, coordination affinity, photophysical characteristics. |

Expanding Applications in Non-Biological Chemical Fields

While pyrazoles are heavily explored in drug discovery, a significant future direction is to leverage the unique structural features of pyrazole-azepanes for applications in materials science and coordination chemistry. mdpi.comresearchgate.net

Key areas for expansion are:

Coordination Chemistry and Catalysis: The presence of multiple nitrogen donor atoms makes pyrazole-azepane derivatives excellent candidates for use as ligands in coordination complexes. researchgate.netresearchgate.netnih.gov These complexes could function as catalysts for organic transformations or as building blocks for metal-organic frameworks (MOFs) with interesting porous or magnetic properties.

Fluorescent Materials and Sensors: Pyrazole derivatives have been successfully employed as scaffolds for fluorescent probes and chemosensors. rsc.orgnih.goveurekaselect.com The pyrazole-azepane unit could be developed into novel sensors where the pyrazole acts as a fluorophore and the azepane ring is functionalized with specific binding sites for detecting metal ions or small molecules. rsc.orgnih.gov

Liquid Crystals: Polycatenar pyrazole and pyrazolate ligands have been used to create metallomesogens—metal-containing liquid crystals. nih.gov The unique, non-planar geometry of pyrazole-azepane scaffolds could be exploited to design new discotic liquid crystalline materials with applications in electronic displays and organic electronics. nih.gov

Design of Complex Architectures Incorporating Pyrazole-Azepane Units

The pyrazole-azepane scaffold can serve as a versatile building block for the construction of larger, more complex molecular architectures. researchgate.net Its distinct functional groups and three-dimensional structure provide a platform for creating novel supramolecular systems and polymers.

Future design strategies could involve:

Macrocycle Synthesis: The bifunctional nature of the pyrazole-azepane unit (e.g., two N-H groups) makes it an ideal component for synthesizing macrocycles. nih.govacs.org These macrocycles could be designed to have specific cavity sizes for host-guest chemistry, ion transport, or as highly selective enzyme inhibitors. nih.gov

Supramolecular Assembly: The pyrazole N-H group is a strong hydrogen bond donor, a feature that can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures. mdpi.com Pyrazole-azepane building blocks could be used to create supramolecular organic frameworks (SOFs) held together by networks of hydrogen bonds, leading to materials with tunable porosity and properties. researchgate.net

Polymer Chemistry: Incorporating pyrazole-azepane units into polymer backbones or as pendant groups could lead to new materials with tailored properties. These polymers might exhibit enhanced thermal stability, unique coordination capabilities for metal sequestration, or specific optical properties.

常见问题

Q. What are the established synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane, and what experimental parameters are critical for yield optimization?

Synthesis typically involves the condensation of substituted pyrazole precursors with azepane derivatives. For example, hydrazine derivatives react with β-keto esters or diketones to form the pyrazole core, followed by alkylation or coupling with azepane. Key parameters include:

- Temperature control : Pyrazole cyclization often requires reflux in acetic acid or ethanol (60–100°C) .

- Catalysts : Acidic (HCl) or basic conditions (KOH) may influence regioselectivity in pyrazole formation .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization are critical for isolating high-purity products .

Reference synthetic analogs include 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid derivatives, synthesized via similar protocols .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

- X-ray crystallography : Resolves bond lengths, angles, and torsional strain in the azepane ring. SHELX software is widely used for refinement .

- NMR spectroscopy : 1H and 13C NMR identify substituent environments (e.g., dimethyl groups at pyrazole C3/C5 and azepane conformation). 2D NMR (COSY, HSQC) resolves signal overlap in complex spectra .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C11H19N3 has a monoisotopic mass of 193.158 Da) .

Advanced Research Questions

Q. What challenges arise in the spectroscopic characterization of this compound, and how are they addressed?

Key challenges include:

- Signal overlap in NMR : The azepane ring’s flexibility leads to complex splitting patterns. Solutions include variable-temperature NMR or deuterated solvents to sharpen signals .

- Crystallographic disorder : Dynamic azepane conformations may cause poor diffraction. High-resolution data collection (e.g., synchrotron sources) and SHELXL refinement improve model accuracy .

- Isomerism : Steric hindrance from dimethyl groups may lead to tautomeric forms. IR spectroscopy (C=N stretches ~1600 cm⁻¹) and computational modeling (DFT) differentiate isomers .

Q. How does the steric environment of the azepane ring influence the compound’s reactivity and intermolecular interactions?

The azepane’s chair or boat conformation affects:

- Nucleophilicity : Axial vs. equatorial positioning of the nitrogen lone pair alters reaction pathways (e.g., alkylation or acylation) .

- Crystal packing : Bulky dimethyl groups on pyrazole introduce steric clashes, reducing π-π stacking but favoring van der Waals interactions. Comparative studies with analogs (e.g., 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid) highlight these effects .